molecular formula C8H12ClN B6194294 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride CAS No. 2680540-15-0

6-ethynyl-5-azaspiro[2.4]heptane hydrochloride

Katalognummer: B6194294
CAS-Nummer: 2680540-15-0
Molekulargewicht: 157.64 g/mol
InChI-Schlüssel: JNFDDSUOTZGGKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethynyl-5-azaspiro[24]heptane hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an ethynyl group and an azaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the ethynyl group. The process may include steps such as:

    Formation of the spirocyclic ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethynyl group: This step often involves the use of ethynylating agents under specific conditions to attach the ethynyl group to the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-ethynyl-5-azaspiro[2.4]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the spirocyclic ring or the ethynyl group, leading to different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the ethynyl group, while reduction may produce different reduced forms of the spirocyclic ring.

Wissenschaftliche Forschungsanwendungen

6-ethynyl-5-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.

    Biology: The compound can be used in studies involving spirocyclic compounds and their biological activities.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The ethynyl group and the spirocyclic structure may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-ethynyl-5-azaspiro[2.4]heptane: The non-hydrochloride form of the compound.

    5-azaspiro[2.4]heptane: Lacks the ethynyl group, resulting in different chemical properties.

    6-ethynyl-5-azaspiro[2.4]heptane derivatives: Various derivatives with different substituents on the spirocyclic ring or the ethynyl group.

Uniqueness

6-ethynyl-5-azaspiro[24]heptane hydrochloride is unique due to the presence of both the ethynyl group and the spirocyclic ring system

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride involves the reaction of 1,5-cyclooctadiene with ethynylmagnesium bromide followed by cyclization with ammonia to form the spirocyclic intermediate. The intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "1,5-cyclooctadiene", "ethynylmagnesium bromide", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 1,5-cyclooctadiene is reacted with ethynylmagnesium bromide in anhydrous ether to form the corresponding alkyne intermediate.", "Step 2: The alkyne intermediate is then treated with ammonia in ethanol to undergo cyclization and form the spirocyclic intermediate.", "Step 3: The spirocyclic intermediate is then treated with hydrochloric acid to yield the final product, 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride." ] }

CAS-Nummer

2680540-15-0

Molekularformel

C8H12ClN

Molekulargewicht

157.64 g/mol

IUPAC-Name

6-ethynyl-5-azaspiro[2.4]heptane;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-2-7-5-8(3-4-8)6-9-7;/h1,7,9H,3-6H2;1H

InChI-Schlüssel

JNFDDSUOTZGGKN-UHFFFAOYSA-N

Kanonische SMILES

C#CC1CC2(CC2)CN1.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.